molecular formula C12H11NO2 B13296552 1-Cyano-3-phenylcyclobutane-1-carboxylic acid

1-Cyano-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B13296552
M. Wt: 201.22 g/mol
InChI Key: JCYJYOZFLJTXRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-phenylcyclobutane-1-carboxylic acid typically involves the cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds. This reaction is catalyzed by acids and proceeds through a [2 + 2] cycloaddition mechanism .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Cyano-3-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 1-Phenyl-1-cyclopropanecarboxylic acid
  • 1-Cyano-2-phenylcyclobutane-1-carboxylic acid

Comparison: 1-Cyano-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both a cyano group and a phenyl group on the cyclobutane ring makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-cyano-3-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-10(7-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,14,15)

InChI Key

JCYJYOZFLJTXRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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